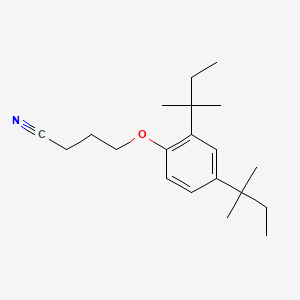

4-(2,4-Di-tert-pentylphenoxy)butanenitrile

Description

Properties

IUPAC Name |

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO/c1-7-19(3,4)16-11-12-18(22-14-10-9-13-21)17(15-16)20(5,6)8-2/h11-12,15H,7-10,14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWCXPGDBLFXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OCCCC#N)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067962 | |

| Record name | Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36268-65-2 | |

| Record name | 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36268-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036268652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2,4-bis(tert-pentyl)phenoxy]butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- 2,4-Di-tert-pentylphenol: The phenolic component with bulky tert-pentyl groups at the 2 and 4 positions, providing steric hindrance and influencing reactivity.

- 4-Bromobutanenitrile or 4-Chlorobutanenitrile: Common electrophilic alkylating agents used to introduce the butanenitrile chain via nucleophilic substitution.

- Base/Catalyst: Typically, a strong base such as potassium carbonate or sodium hydride is used to deprotonate the phenol, generating the phenolate ion, which is the active nucleophile.

General Synthetic Route

Phenolate Formation:

The 2,4-di-tert-pentylphenol is treated with a base (e.g., K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or acetone to form the phenolate ion.Nucleophilic Substitution:

The phenolate ion attacks the electrophilic carbon of 4-halobutanenitrile (usually bromide or chloride), displacing the halide and forming the ether linkage, yielding this compound.Purification:

The crude product is purified by standard methods such as recrystallization or column chromatography to obtain the pure compound.

Reaction Conditions

- Temperature: Typically between 50°C to 100°C to facilitate the substitution reaction without decomposing sensitive groups.

- Solvent: Polar aprotic solvents like DMF, DMSO, or acetone are preferred to solubilize both reactants and promote nucleophilicity.

- Reaction Time: Usually 4 to 24 hours depending on the scale and reactivity of the halide.

Alternative Methods and Catalysts

While the above method is classical, some patents and literature suggest variations:

- Use of phase-transfer catalysts to enhance reaction rates in biphasic systems.

- Employing microwave-assisted synthesis to reduce reaction times.

- Using milder bases or ionic liquids to improve selectivity and yield.

Related Synthetic Insights from Analogous Compounds

Though direct detailed procedures for this compound are limited, related compounds such as tri-(2,4-di-tert-butylphenyl) phosphite esters and bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite have been synthesized using phenol derivatives with bulky tert-alkyl groups under controlled conditions involving phosphorus trichloride and aromatic solvents. These methods emphasize:

- Use of aromatic solvents (toluene, xylene, chlorobenzene) to dissolve bulky phenols.

- Controlled temperature profiles (25–130°C) to optimize reaction kinetics.

- Use of weakly alkaline catalysts such as diethanolamine or trolamine to facilitate reactions.

- Post-reaction solvent removal under reduced pressure and crystallization with lower alcohols (methanol, ethanol, isopropanol) to isolate pure products.

These insights can inform the preparation of this compound by analogy, especially regarding solvent choice and purification techniques.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Phenol derivative | 2,4-Di-tert-pentylphenol | Starting material with bulky substituents |

| Alkylating agent | 4-Bromobutanenitrile or 4-Chlorobutanenitrile | Electrophile for ether bond formation |

| Base | Potassium carbonate, sodium hydride | Deprotonates phenol to phenolate |

| Solvent | DMF, DMSO, acetone, toluene (aromatic) | Polar aprotic preferred |

| Temperature | 50–100°C | Optimized for substitution reaction |

| Reaction time | 4–24 hours | Dependent on scale and reactivity |

| Catalyst (optional) | Diethanolamine, trolamine (weakly alkaline) | Enhances reaction rate |

| Purification | Recrystallization, column chromatography | To isolate pure product |

| Yield | Typically 70–85% (in analogous reactions) | Dependent on conditions |

Research Findings and Considerations

- The bulky tert-pentyl groups on the phenol significantly influence the steric environment, potentially reducing the nucleophilicity of the phenolate and requiring optimized reaction conditions to achieve good yields.

- Aromatic solvents and weakly alkaline catalysts have been shown to improve reaction efficiency in related phenol-based syntheses, suggesting their utility here.

- Crystallization from lower alcohols (methanol, ethanol, isopropanol) is effective for product isolation, as demonstrated in related phosphite ester syntheses.

- The reaction must be carefully controlled to avoid side reactions such as elimination or over-alkylation.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Di-tert-pentylphenoxy)butanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products

Oxidation: 4-(2,4-Di-tert-pentylphenoxy)butanoic acid.

Reduction: 4-(2,4-Di-tert-pentylphenoxy)butylamine.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-Di-tert-pentylphenoxy)butanenitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its effects on estrogen receptor beta (ERβ) and its role in physiological processes.

Medicine: Investigated for potential therapeutic applications in bone health, cardiovascular diseases, and immune response modulation.

Industry: Utilized in the synthesis of agrochemicals, fragrances, and catalysts.

Mechanism of Action

The compound exerts its effects primarily through its interaction with estrogen receptor beta (ERβ). Upon binding to ERβ, it modulates the receptor’s activity, influencing gene expression and cellular responses. This interaction affects various pathways involved in bone metabolism, cardiovascular function, and immune response.

Comparison with Similar Compounds

Similar Compounds

- 4-(2,4-Di-tert-pentylphenoxy)butyric acid

- 4-(2,4-Di-tert-pentylphenoxy)butylamine

- 2,4-Di-tert-butylphenol

Uniqueness

4-(2,4-Di-tert-pentylphenoxy)butanenitrile is unique due to its selective agonist activity on estrogen receptor beta (ERβ), which distinguishes it from other similar compounds that may not exhibit the same level of selectivity or potency .

Biological Activity

4-(2,4-Di-tert-pentylphenoxy)butanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies associated with this compound, providing a comprehensive overview of its significance in pharmacology and biochemistry.

- IUPAC Name : this compound

- Molecular Formula : C18H29NO

- CAS Number : 36268-65-2

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. It is believed to modulate receptor activity and enzyme function, which can lead to various physiological effects. The compound may act on pathways involved in inflammation, cell signaling, and metabolic processes.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects are crucial for developing treatments for chronic inflammatory conditions.

2. Antioxidant Activity

The compound has demonstrated antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cellular models. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS), potentially lowering the risk of various diseases.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines while sparing normal cells, indicating a selective cytotoxicity that could be harnessed in cancer therapy.

Case Studies and Research Findings

| Study | Findings | Reference |

|---|---|---|

| In vitro study on inflammatory markers | Reduced TNF-alpha and IL-6 production | |

| Antioxidant capacity assessment | Significant reduction in oxidative stress markers | |

| Cancer cell line analysis | Induced apoptosis in breast cancer cells |

Q & A

Basic Questions

Q. What synthetic routes are recommended for 4-(2,4-Di-tert-pentylphenoxy)butanenitrile, and how can reaction conditions be optimized?

- Method : The compound can be synthesized via nucleophilic aromatic substitution, where 2,4-di-tert-pentylphenol reacts with a butanenitrile precursor (e.g., 4-bromobutanenitrile) under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) at reflux (~100–120°C) is a typical setup, as seen in analogous nitrile syntheses . Optimization includes controlling stoichiometry (1:1.2 phenol to nitrile precursor) and using anhydrous conditions to minimize hydrolysis by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Answer :

- ¹H/¹³C NMR : The tert-pentyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~35–40 ppm for quaternary carbons) and nitrile (δ ~120 ppm in ¹³C) are diagnostic. Aromatic protons from the phenoxy ring appear as a singlet (δ ~6.8–7.2 ppm) due to steric hindrance .

- IR : A sharp absorption at ~2240 cm⁻¹ confirms the nitrile group.

- HRMS : Molecular ion [M+H]⁺ at m/z 360.3 (C₂₃H₃₆NO⁺) validates molecular weight .

Q. What storage conditions and handling precautions are recommended to ensure stability?

- Answer : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation or moisture absorption. Use gloveboxes for sensitive reactions. Avoid skin contact by wearing nitrile gloves and safety goggles, as nitriles can hydrolyze to toxic cyanides under acidic/basic conditions .

Advanced Research Questions

Q. How do steric effects from the tert-pentyl substituents influence reactivity in nucleophilic addition reactions?

- Answer : The bulky tert-pentyl groups hinder electrophilic aromatic substitution (EAS) at the para position of the phenoxy ring. Computational studies (DFT) show increased steric strain (~15 kcal/mol) compared to methyl analogs, necessitating catalysts like Pd(0) for cross-coupling reactions. Kinetic studies reveal slower reaction rates (e.g., Suzuki-Miyaura coupling) due to restricted access to the aryl halide site .

Q. What computational approaches predict the electronic properties of this compound, and how do they inform potential coordination chemistry applications?

- Method : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a HOMO-LUMO gap of ~4.2 eV, indicating moderate electron-withdrawing capacity from the nitrile group. Molecular electrostatic potential maps highlight electron-deficient regions at the nitrile, suggesting affinity for Lewis acids (e.g., Ag⁺ or Cu²⁺) in coordination complexes .

Q. How does the substitution pattern (di-tert-pentyl vs. di-methyl) affect phase behavior in liquid crystal applications?

- Answer : Compared to di-methyl analogs (clearing point ~120°C), the di-tert-pentyl groups increase thermal stability (clearing point ~180°C) due to enhanced van der Waals interactions. Polarized optical microscopy (POM) shows a nematic phase with schlieren textures, while X-ray diffraction confirms a layered smectic phase at lower temperatures .

Q. What kinetic parameters govern the hydrolysis of the nitrile group under varying pH conditions?

- Method : Hydrolysis follows pseudo-first-order kinetics. At pH 2 (HCl), the rate constant (k) is ~0.02 h⁻¹, increasing to ~0.5 h⁻¹ at pH 12 (NaOH). Catalytic systems like Rh₂O₃ nanoparticles enhance rates by 10× via surface adsorption mechanisms. Product analysis (HPLC) identifies butanamide as the primary hydrolysis product .

Q. What chromatographic methods are suitable for purity analysis, and what impurities are typically observed?

- Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound (retention time ~12 min) from impurities like unreacted phenol (retention time ~8 min) and dimerized by-products (retention time ~15 min). UV detection at 254 nm ensures sensitivity for nitrile-containing species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.